4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . Thiadiazoles have been found to have a wide range of applications, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole rings and the piperidine ring would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group could participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Structure-Activity Relationships and Synthesis
Structure-Activity Relationships of Pyrazole Derivatives : Studies have investigated the structure-activity relationships of pyrazole derivatives, focusing on their interaction with cannabinoid receptors. The research delves into the design and synthesis of compounds to examine cannabinoid receptor binding sites, potentially offering insights into the therapeutic applications of related thiadiazole compounds (Lan et al., 1999).
Microwave-Assisted Synthesis of Hybrid Molecules : The microwave-assisted synthesis of molecules containing thiadiazole units and their evaluation for antimicrobial and antilipase activities highlight the versatility of thiadiazole derivatives in developing new therapeutic agents (Başoğlu et al., 2013).
Fatty Acids in Heterocyclic Synthesis : This research demonstrates the synthesis of nonionic surfactants containing thiadiazole and evaluates their antimicrobial activities, showcasing the application of thiadiazole derivatives in surfactant chemistry (Abdelmajeid et al., 2017).
Biological Activities
Antileishmanial and Antituberculosis Activities : Studies on thiadiazole derivatives have shown significant antileishmanial activity, indicating the potential of thiadiazole compounds in the treatment of parasitic infections (Tahghighi et al., 2011). Additionally, research into ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates reveals their activity against Mycobacterium tuberculosis, highlighting their potential in addressing bacterial infections (Jeankumar et al., 2013).
Anticancer Activities : The synthesis and evaluation of heterocyclic carboxamides and thiadiazoles for their anticancer activities provide a foundation for the development of novel antiproliferative agents. These studies suggest the potential utility of thiadiazole derivatives in cancer therapy (Norman et al., 1996).
Future Directions
Mechanism of Action
Thiadiazoles
are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are fairly common in pharmacology and appear in such medications as cephazolin and acetazolamide . Thiadiazole derivatives have the ability to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells .
Properties
IUPAC Name |
4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS2/c1-2-3-10-12(21-18-16-10)13(20)15-9-4-6-19(7-5-9)11-8-14-22-17-11/h8-9H,2-7H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPDXRJLWMNLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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